molecular formula C5H2Cl2N2O2 B3302020 5,6-Dichloropyrimidine-4-carboxylic acid CAS No. 914916-97-5

5,6-Dichloropyrimidine-4-carboxylic acid

Cat. No.: B3302020
CAS No.: 914916-97-5
M. Wt: 192.98 g/mol
InChI Key: MEATVPFVKDQTSD-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidine-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol . It is characterized by the presence of two chlorine atoms at positions 5 and 6 on the pyrimidine ring and a carboxylic acid group at position 4. This compound is a derivative of pyrimidine, which is a fundamental structure in many biologically active molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM) . The reaction is carried out under nitrogen atmosphere at low temperatures (5-10°C) and then gradually warmed to room temperature. The product is then purified through filtration and washing with DCM.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate ion under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in the presence of a base (e.g., ) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as can be used to oxidize the carboxylic acid group.

    Reduction: Reducing agents like can reduce the carboxylic acid group to an alcohol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like or can be formed.

    Oxidation Products: The carboxylic acid group can be converted to a carboxylate ion.

    Reduction Products: The carboxylic acid group can be reduced to an alcohol.

Scientific Research Applications

Chemistry: 5,6-Dichloropyrimidine-4-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential pharmaceutical applications .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. It is also employed in the production of specialty chemicals for various applications .

Mechanism of Action

The mechanism of action of 5,6-Dichloropyrimidine-4-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The chlorine atoms and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins and enzymes. These interactions can modulate the activity of enzymes involved in key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 4,6-Dichloropyrimidine-5-carboxylic acid
  • 5-Amino-4,6-dichloropyrimidine
  • 4,6-Dichloropyrimidine-5-carboxaldehyde

Comparison: 5,6-Dichloropyrimidine-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carboxylic acid group at position 4 allows for specific interactions with biological targets that are not possible with other derivatives .

Properties

IUPAC Name

5,6-dichloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEATVPFVKDQTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743348
Record name 5,6-Dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914916-97-5
Record name 5,6-Dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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